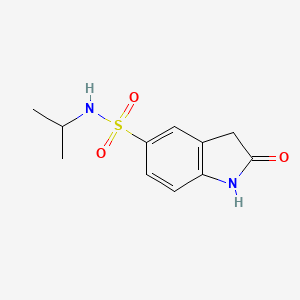![molecular formula C19H30BNO2 B8486677 1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B8486677.png)
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
概要
説明
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with an ethyl group and a phenyl ring The phenyl ring is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine typically involves multiple steps:
Formation of the Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction.
Coupling Reaction: The boronate ester is then coupled with a halogenated phenyl derivative using a Suzuki-Miyaura coupling reaction.
Formation of the Piperidine Ring: The phenyl derivative is then reacted with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine can undergo various types of reactions:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced boronate esters.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of advanced materials and intermediates for various chemical processes.
作用機序
The mechanism of action of 1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The piperidine ring can also interact with biological targets, potentially leading to pharmacological effects.
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is unique due to the combination of the piperidine ring and the boronate ester group
特性
分子式 |
C19H30BNO2 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |
InChI |
InChI=1S/C19H30BNO2/c1-6-21-13-11-16(12-14-21)15-7-9-17(10-8-15)20-22-18(2,3)19(4,5)23-20/h7-10,16H,6,11-14H2,1-5H3 |
InChIキー |
ADVMCSGIGRUKCR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)CC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,5-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B8486628.png)


![n-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzylamine dihydrochloride](/img/structure/B8486652.png)


